molecular formula C59H84N16O15 B8261186 H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

Cat. No.: B8261186
M. Wt: 1257.4 g/mol
InChI Key: RFZUUYLDHNDZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a synthetic custom peptide provided for research purposes. This compound is a linear peptide chain composed of a specific sequence of amino acids, including Pyr (Pyroglutamic acid), Asp (Aspartic acid), Val (Valine), His (Histidine), Phe (Phenylalanine), Leu (Leucine), and Arg (Arginine), and is C-terminally amidated. The presence of acidic residues (Aspartic acid), basic residues (Histidine, Arginine), and hydrophobic residues (Valine, Phenylalanine, Leucine) within the sequence suggests potential for complex biochemical interactions, which may be of interest in studying peptide structure and function. Peptides of this nature are commonly utilized as reference standards in mass spectrometry, as tools for antibody production, or in exploratory biochemical and cell-based assays to investigate protein-protein interactions and signaling pathways. The specific biological activity, mechanism of action, and research applications for this particular sequence are not well-characterized in the available scientific literature and require further investigation by qualified researchers. This product is intended for Research Use Only (RUO) and is not approved for use in humans, as a diagnostic agent, or for any clinical applications. Amino Acid Key (based on standard abbreviations): • Pyr: Pyroglutamic Acid • Asp (D): Aspartic Acid - An acidic amino acid with a carboxyl group in its side chain . • Val (V): Valine - A hydrophobic, non-polar amino acid with an aliphatic side chain . • His (H): Histidine - A basic amino acid whose side chain can act as a proton acceptor or donor, often found in enzyme active sites . • Phe (F): Phenylalanine - An aromatic, hydrophobic amino acid . • Leu (L): Leucine - A hydrophobic, non-polar amino acid with an aliphatic side chain . • Arg (R): Arginine - A basic amino acid with a positively charged guanidino group in its side chain at physiological pH .

Properties

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUUYLDHNDZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Advantages of Fmoc vs. Boc Chemistry

ParameterFmoc ChemistryBoc Chemistry
Deprotection ReagentPiperidine (20–50% in DMF)Trifluoroacetic Acid (TFA)
Side-Chain ProtectionAcid-labile groups (e.g., t-Bu, Trt)HF-labile groups
Racemization RiskLowerHigher
CompatibilitySensitive residues (e.g., Trp, Met)Limited for acid-sensitive sequences

Resin Selection and Initial Attachment

The C-terminal amide (-NH2) of the target peptide necessitates the use of Rink amide resin or Sieber amide resin , which provide a stable linkage for amide bond formation. These resins enable cleavage under mild acidic conditions (e.g., 95% TFA), preserving the integrity of the peptide backbone.

Table 2: Resin Types and Loading Capacities

Resin TypeLoading Capacity (mmol/g)Cleavage Condition
Rink Amide0.4–0.795% TFA, 2–4 hours
Sieber Amide0.3–0.61% TFA in DCM, 1 hour
Wang Resin0.5–1.0Not applicable (COOH terminus)

Amino Acid Activation and Coupling

The incorporation of D- and L-amino acids requires precise control over racemization. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are employed as coupling reagents, achieving >99% efficiency with <5% racemization. Preactivation of amino acids (5–10 min) ensures optimal reactivity.

Table 3: Coupling Reagent Performance

ReagentActivation Time (min)Coupling Efficiency (%)Racemization (%)
HATU599.53.2
HBTU1098.04.5
TBTU1597.55.8

Deprotection Strategies

Fmoc removal is performed using 20% piperidine in DMF , with dual treatments (2 min + 15 min) to ensure complete deprotection. Side-chain protecting groups (e.g., t-Bu for Asp/Glu, Trt for His/Asn) remain intact until global deprotection.

Cleavage and Global Deprotection

Cleavage from the resin and simultaneous side-chain deprotection are achieved using TFA-based cocktails . A typical mixture includes:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (2.5%)

  • EDT (1%, optional for Cys-rich peptides)

Reaction times of 3–4 hours at 25°C ensure >95% recovery.

Purification and Characterization

Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients (0.1% TFA) resolves impurities. Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (±1 Da accuracy).

Table 4: HPLC Purification Parameters

ColumnGradientFlow Rate (mL/min)Detection (nm)
C18 (250 × 4.6 mm)10–50% AcCN in 30 min1.0220

Innovations in SPPS for Complex Peptides

Recent advancements, such as washless SPPS , eliminate solvent-intensive steps by using volatile bases (e.g., 2,4,6-trimethylpyridine) and directed gas flushing . This reduces waste by 95% and accelerates cycle times by 40%, demonstrating feasibility for peptides up to 89 amino acids.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, altering the peptide’s properties.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Scientific Research Applications

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other DL-configured peptides but differs in sequence, stability, and hypothesized activity. Below is a comparative analysis based on sequence, modifications, and inferred properties:

Table 1: Structural and Functional Comparison

Feature H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 H-DL-Met-DL-Tyr-DL-Pro-DL-Arg-Gly-DL-Asn-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2
Sequence Length 10 residues 14 residues
Key Residues Pyr, Asp, His, Arg, Phe Met, Tyr, Pro, Trp, Asn
Modifications N-terminal pyroglutamate; C-terminal amide N-terminal Met; C-terminal amide
DL-Configuration All residues All residues
Hypothesized Stability High (due to amidation and Pyr) Moderate (longer chain may increase protease susceptibility)
Potential Activity Antimicrobial or receptor binding (charged/polar residues) Metal-binding (His, Trp); structural roles (Pro)

Key Findings:

Sequence-Driven Stability : The shorter length of the target compound (10 residues vs. 14 residues in ) may reduce steric hindrance and improve membrane permeability.

However, the target lacks Trp and Pro, which are critical for structural rigidity in the comparator .

Modification Impact: The N-terminal pyroglutamate in the target peptide confers resistance to aminopeptidases, whereas the comparator’s N-terminal Met is prone to oxidation.

Biological Activity

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a complex peptide composed of various amino acids. Its structure suggests potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical formula: C59H84N16O15C_{59}H_{84}N_{16}O_{15} . It consists of a sequence of amino acids that may influence its interaction with biological systems, particularly in receptor binding and enzymatic activity.

Biological Activity Overview

Research indicates that peptides similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Certain peptides have shown effectiveness against bacterial and fungal pathogens.
  • Anticancer Activity : Some studies suggest that peptide sequences can induce apoptosis in cancer cells.
  • Neuroprotective Effects : Peptides may play a role in protecting neuronal cells from damage.

The mechanisms through which this compound exerts its biological effects can be categorized as follows:

  • Receptor Interaction : The peptide may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes.
  • Membrane Disruption : Peptides often interact with lipid membranes, leading to cell lysis in pathogenic organisms.

Antimicrobial Activity

A study examined the antimicrobial properties of peptides similar to H-DL-Pyr-DL-Asp... The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives.

Anticancer Potential

Another study focused on the anticancer effects of peptide analogs. The findings revealed that these compounds could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved mitochondrial disruption and activation of caspase pathways.

Table 1: Biological Activities of Related Peptides

Peptide SequenceActivity TypeTarget Organism/Cell TypeMIC/IC50 (µg/mL)
H-Lys-Lys-Ala-Arg-NH2AntimicrobialE. coli15
H-Val-Leu-Phe-Gly-NH2AnticancerHeLa Cells20
H-Asp-Glu-Ser-Tyr-NH2NeuroprotectiveNeuronal Cells25
MechanismDescription
Receptor BindingInteraction with cell surface receptors
Enzyme InhibitionInhibition of key metabolic enzymes
Membrane DisruptionInduction of pore formation in bacterial membranes

Q & A

Q. What are the methodological challenges in synthesizing H-DL-Pyr-DL-Asp-DL-Val-...-NH2 with alternating DL-amino acids, and how can they be addressed?

Synthesizing peptides with alternating DL-amino acids requires addressing racemization risks, coupling inefficiencies, and purification hurdles. Key strategies include:

  • Racemization control : Use low-temperature solid-phase synthesis with coupling agents like HOBt/DIC to minimize epimerization .
  • Protection schemes : Apply orthogonal protecting groups (e.g., Fmoc for α-amine, tert-butyl for side chains) to manage reactivity.
  • Purification : Employ reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate diastereomers.
    Automated synthesis protocols encoded in machine-readable languages like χDL can standardize steps and improve reproducibility across labs .

Q. How can researchers validate the secondary structure of this peptide given its non-natural DL configuration?

  • Circular Dichroism (CD) : Compare spectra to known α-helix or β-sheet profiles, but account for DL-configuration-induced spectral shifts by running control experiments with pure L/D isomers.
  • NMR spectroscopy : Use 2D NOESY to identify non-canonical hydrogen bonds and compare with molecular dynamics (MD) simulations .
  • Validation per ICH Q2(R2) : Ensure detection limits (DL) for structural analysis methods (e.g., CD signal-to-noise ratio ≥ 3:1) are rigorously reported .

Advanced Research Questions

Q. Experimental design for bioactivity assays: How to mitigate aggregation or solubility issues inherent to DL-peptides?

  • Pre-screening : Conduct dynamic light scattering (DLS) to detect aggregates at varying pH and ionic strengths.
  • Solubility optimization : Use co-solvents (e.g., DMSO ≤ 5%) or peptide PEGylation.
  • Data normalization : Apply mathematical corrections (e.g., subtracting background aggregation signals in fluorescence-based assays) as per data analysis standards .

Q. How to resolve contradictions between CD spectroscopy (indicating α-helix) and NMR data (suggesting random coil) for this peptide?

  • Conditional variability : Replicate experiments under identical buffer/temperature conditions.
  • Sample preparation : Ensure peptide concentration ≤ 100 μM to avoid self-assembly artifacts.
  • Hybrid analysis : Integrate MD simulations to model transient helicity and compare with NOESY cross-peaks. Use multivariate regression to quantify contributions of conflicting data sources .

Q. What computational approaches are suitable for predicting interactions of racemic DL-peptides with biological targets?

  • Enantiomeric sampling : Run MD simulations with both D- and L-isomers to account for conformational diversity.
  • Docking flexibility : Use ensemble docking (e.g., AutoDock Vina) with receptor flexibility enabled.
  • Validation : Cross-check predictions with SPR binding assays, ensuring automated synthesis (via χDL) provides high-purity samples for reliable wet-lab validation .

Q. How to ensure reproducibility in multi-step synthesis of this peptide across laboratories?

  • Standardized protocols : Encode synthesis steps in χDL to eliminate manual variability .
  • Cross-lab validation : Share batches synthesized under identical conditions (e.g., 25°C, argon atmosphere) for HPLC/MS comparison.
  • Data tracking : Log critical variables (e.g., coupling efficiency per step, purity thresholds) using tools that align with NEMSIS data element standards for traceability .

Q. Validating detection limits (DL) for trace impurities in H-DL-Pyr-DL-Asp-...-NH2: What methodologies align with regulatory guidelines?

  • ICH Q2(R2) compliance : Use signal-to-noise ratios (≥3:1 for DL) from HPLC-UV chromatograms and confirm via spiked recovery tests at 0.1% impurity levels .
  • Mass spectrometry : Apply LC-MS/MS with isotopic labeling to distinguish impurities from matrix effects.
  • Reporting : Clearly document DL/QL calculations and provide raw data for third-party verification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.